GDC-0575

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de GDC-0575 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse comprend généralement la formation d'une structure de base suivie de modifications de groupes fonctionnels pour obtenir les propriétés chimiques souhaitées. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Les méthodes de production industrielle du this compound sont conçues pour mettre à l'échelle la synthèse en laboratoire tout en maintenant la qualité et la constance du produit final. Cela implique l'optimisation des conditions réactionnelles, des processus de purification et des mesures de contrôle de la qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Key Reaction Steps

-

Hydrogenation : A Pt/V catalyst (1% Pt + 2% V/C) facilitates hydrogenation at 50°C under 5 bar H₂ pressure, critical for reducing intermediates .

-

Acylation : Cyclopropanecarbonyl chloride (1.5 equivalents) reacts with intermediates at 15°C, followed by ammonium chloride and citric acid washes .

-

Buchwald Coupling : Palladium catalysts (e.g., Pd(dba)₃) and ligands (e.g., BINAP) enable aryl amination for pyrazine installation .

Catalytic Reactions and Conditions

Reactions employ transition-metal catalysts and optimized solvents.

Purification and Isolation

Post-reaction purification involves:

-

Distillation : Solvent removal under vacuum (55°C) with toluene addition to reduce 2-methyltetrahydrofuran (2-MeTHF) content below 2 wt% .

-

Precipitation : Acetonitrile/water mixtures precipitate intermediates, followed by filtration and washing .

-

Chromatography : Flash silica or SCX-II resin columns isolate final products .

Structural Modifications and Analogues

GDC-0575’s core structure allows targeted modifications to enhance selectivity and pharmacokinetics:

-

C-5 Substitutions : Alkyl, alkynyl, and nitrile groups introduced via Sonogashira or Suzuki couplings (e.g., compound 39 ) .

-

C-4 Amination : Piperidine and morpholine derivatives improve CHK1 binding affinity .

Pharmacokinetic Optimization

Reaction design prioritizes oral bioavailability. For example:

-

Compound 41 : Achieved 84% oral bioavailability (10 mg/kg dose) via optimized lipophilicity and solubility .

Critical Reaction Parameters

Applications De Recherche Scientifique

GDC-0575 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the role of CHK1 in the DNA damage response and cell cycle regulation.

Biology: Researchers use this compound to investigate the molecular mechanisms underlying CHK1 inhibition and its effects on cellular processes.

Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in combination with chemotherapy drugs like gemcitabine.

Mécanisme D'action

GDC-0575 exerts its effects by selectively inhibiting CHK1, a key regulator of the DNA damage response and cell cycle progression. By inhibiting CHK1, this compound prevents the activation of DNA repair pathways and induces cell cycle arrest, leading to increased sensitivity to DNA-damaging agents like chemotherapy drugs. This results in enhanced tumor cell death and reduced tumor growth .

The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-CHK1 pathway, which is responsible for detecting and responding to DNA damage. Inhibition of CHK1 by this compound disrupts this pathway, leading to the accumulation of DNA damage and cell death .

Comparaison Avec Des Composés Similaires

GDC-0575 est unique parmi les inhibiteurs de CHK1 en raison de sa haute sélectivité et de sa puissance. Il a été démontré qu'il était plus efficace pour promouvoir les dommages à l'ADN, le stress de réplication et la mort cellulaire par rapport à d'autres inhibiteurs de CHK1 tels que V158411, LY2603618 et MK-8776 .

Les composés similaires à this compound comprennent :

V158411 : Un autre inhibiteur de CHK1 avec une puissance inférieure à celle du this compound.

LY2603618 : Un inhibiteur de CHK1 qui a été étudié pour son potentiel en thérapie anticancéreuse, mais qui est moins efficace que this compound.

This compound se distingue par son efficacité et sa sélectivité supérieures, ce qui en fait un outil précieux dans la recherche et la thérapie du cancer .

Activité Biologique

GDC-0575 is a selective inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cellular response to DNA damage. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents by overcoming tumor resistance mechanisms.

Chk1 plays a pivotal role in the DNA damage response (DDR), coordinating cell cycle arrest and repair processes. Inhibition of Chk1 by this compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents. This mechanism is particularly relevant in tumors with existing DNA damage or those that have developed resistance to standard therapies.

Key Biological Activities

- Cell Cycle Regulation : this compound induces mitotic catastrophe in cancer cells by overriding cell cycle checkpoints, particularly after DNA damage caused by chemotherapy.

- Antitumor Activity : Preclinical studies have shown that this compound can lead to significant tumor shrinkage and growth delay in xenograft models, demonstrating its potential as an effective anticancer agent.

Phase I Trials

A pivotal Phase I trial assessed the safety, tolerability, and pharmacokinetics of this compound both as a monotherapy and in combination with gemcitabine, a standard chemotherapeutic agent.

Study Design

- Participants : 102 patients with refractory solid tumors.

- Groups :

- Monotherapy : this compound alone.

- Combination Therapy : this compound with gemcitabine (1000 mg/m² or 500 mg/m²).

Results Summary

| Parameter | Findings |

|---|---|

| Median Age | 59 years (range 27-85) |

| Common Tumor Types | Breast (37%), others varied |

| Adverse Events | Neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), thrombocytopenia (35%) |

| Maximum Concentration Time | Achieved within 2 hours |

| Half-Life | Approximately 23 hours |

| Confirmed Partial Responses | 4 cases, predominantly in TP53-mutated tumors |

The study concluded that this compound is generally well-tolerated, with manageable hematological toxicities. Notably, preliminary antitumor activity was observed primarily in patients with TP53 mutations, indicating a potential biomarker for responsiveness to treatment .

Additional Findings on Antitumor Efficacy

Further investigations into the biological activity of this compound revealed its effectiveness in models of colitis-associated cancer (CAC). These studies demonstrated that this compound significantly impaired tumor development in murine models, reinforcing its role as an antitumor agent .

Pharmacodynamics and Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and a favorable half-life, which supports its use in combination therapies. The absence of significant drug-drug interactions when administered with gemcitabine suggests that it can be safely integrated into existing treatment regimens without compromising efficacy .

Propriétés

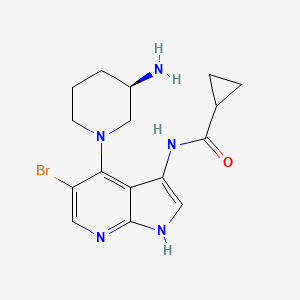

IUPAC Name |

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZRWWGASYWYGB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.